Methyl 1-cyanocyclohexanecarboxylate
Overview
Description
Methyl 1-cyanocyclohexanecarboxylate is a chemical compound that is part of a broader class of cyclohexane derivatives. These compounds are of significant interest in the field of organic chemistry due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The cyclohexane ring structure is a common motif in many natural products and pharmaceuticals, making the study of its derivatives, including those containing the cyano and carboxylate functional groups, highly relevant.
Synthesis Analysis
The synthesis of cyclohexane derivatives can be achieved through various methods. For instance, methyl 1-bromocyclohexane carboxylates can be reacted with zinc and arylamides of 3-aryl-2-cyanopropenoic acids to produce methyl-1-(1-aryl-3-arylamino-3-oxo-2-cyanopropyl)cyclohexane carboxylates, which have been shown to possess analgesic activity . Similarly, methyl 1-bromocyclohexylcarboxylate can be reacted with benzyl- or cyclohexylamides of the same acids to yield compounds whose structures were confirmed by XRD analysis . These methods demonstrate the synthetic utility of cyclohexane derivatives in creating biologically active compounds.
Molecular Structure Analysis
The molecular structure of cyclohexane derivatives can be elucidated using various spectroscopic techniques. For example, the structure of 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone was confirmed by NMR, FT-IR, MS, CHN microanalysis, and X-ray crystallography . Computational studies, such as TD-DFT, can also be employed to investigate the molecular structure and are found to be in good agreement with experimental data .
Chemical Reactions Analysis
Cyclohexane derivatives can undergo a range of chemical reactions. The Wittig olefination is a powerful tool for the synthesis of cyclopropyl amino acids starting from methyl (1S, 2R)-1-benzamido-2-formylcyclopropanecarboxylate, demonstrating the versatility of cyclohexane derivatives in synthetic applications . Additionally, the tribromo-ester of cyclopropanecarboxylic acid can be converted into valuable cyclopropene synthons, showcasing the reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexane derivatives can be influenced by substituents on the cyclohexane ring. For instance, the presence of a methyl group on methylcyclohexane can affect the chemical shifts of protons in the ring, as observed in NMR studies . The mass spectra of various t-butylcyclohexanecarboxylic acids have been presented and discussed, providing insights into the fragmentation patterns and stability of these compounds . Furthermore, the pyrolysis and combustion of methylcyclohexane have been studied to understand its role as a representative cycloalkane component in fuel surrogates, which is crucial for developing kinetic models of larger cycloalkanes and practical fuels .
Scientific Research Applications
- Scientific Field : Plant Physiology .
- Summary of the Application : Methyl-ACC, a structural analog of ACC (1-aminocyclopropane-1-carboxylate acid), has been identified as an agonist of ethylene response in plants . Ethylene is an important gaseous phytohormone regulating a myriad of physiological and developmental processes .
- Methods of Application : The study involved treating plants with methyl-ACC and observing the resultant ethylene-related responses . These responses included restrained root elongation, increased root hair number, promoted dark-induced leaf senescence, and accelerated ripening of postharvest tomato fruit .
- Results or Outcomes : A higher amount of ethylene release was detected from the tomato leaves treated with methyl-ACC than from the mock control . The bioactivities of methyl-ACC render it a potential plant growth regulator (PGR) for the agricultural and postharvest industries .
Safety And Hazards
“Methyl 1-cyanocyclohexanecarboxylate” is considered hazardous. It has been assigned the GHS07 pictogram, and its hazard statements include H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound can cause harm if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation.
properties
IUPAC Name |
methyl 1-cyanocyclohexane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-12-8(11)9(7-10)5-3-2-4-6-9/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFHKRCUWUPRFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457879 | |
Record name | methyl 1-cyanocyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-cyanocyclohexanecarboxylate | |
CAS RN |
58920-80-2 | |
Record name | methyl 1-cyanocyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 1-cyanocyclohexane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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